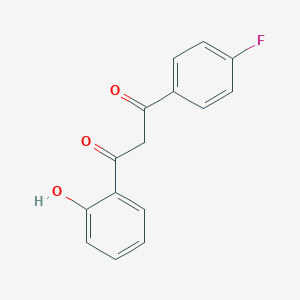

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Description

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is a β-diketone derivative characterized by a fluorinated aromatic ring at the 4-position and a hydroxyl-substituted phenyl group at the 2-position. This compound has been investigated for applications in liquid crystal mixtures and pharmaceutical intermediates. For example, structurally related fluorophenyl-diones, such as 1-(4-fluorophenyl)-3-(4-(4-propylcyclohexyl)phenyl)propane-1,3-dione, exhibit nematic liquid crystalline behavior with tailored optical anisotropy and orientational order parameters .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c16-11-7-5-10(6-8-11)14(18)9-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNADOUVNLWSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354761 | |

| Record name | 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135276-47-0 | |

| Record name | 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is a β-diketone compound that has garnered interest for its potential biological activities. This compound, often referred to as a derivative of chalcone-like structures, exhibits various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a fluorinated phenyl group and a hydroxy-substituted phenyl group, which are crucial for its biological activities.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of β-diketones, including this compound. The antibacterial and antifungal activities are primarily attributed to the presence of the hydroxyl group and the fluorine substitution.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 mg/mL | |

| Escherichia coli | 0.250 mg/mL | |

| Candida albicans | 0.200 mg/mL |

The compound demonstrated significant inhibitory effects against various bacterial strains, with MIC values indicating effective concentrations for antimicrobial action.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies have indicated that derivatives of β-diketones can induce apoptosis in cancer cells through various mechanisms.

Case Study: Anticancer Effects in Breast Cancer Cells

In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 10 µM.

- Apoptotic Induction : Increased levels of caspase-3 activity were observed, indicating apoptosis induction.

These findings suggest that the compound may act as a potential chemotherapeutic agent by targeting cancer cell survival pathways.

The biological activity of this compound is believed to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial cells and cancer cells.

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cell proliferation and survival.

- Interaction with DNA : The compound's structure allows it to intercalate with DNA, disrupting replication and transcription processes.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione derivatives. Specific findings include:

- Flavone Derivatives : Research indicates that derivatives with fluorine substitutions exhibit significant antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values reported for these compounds are notably low, indicating high potency .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways, although further studies are needed to elucidate these mechanisms fully.

Pharmaceutical Applications

This compound has potential applications in drug development due to its structural characteristics that allow for modifications leading to enhanced biological activity. Its derivatives are being explored for:

- Antimicrobial Properties : Some studies suggest that related compounds show antimicrobial activity, which could be harnessed for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Preliminary research indicates that certain derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Study 1: Antiproliferative Activity

A study conducted by Wang et al. (2018) synthesized several flavone derivatives from 2-hydroxyacetophenones using a modified Baker–Venkataraman reaction. Among these, compounds with fluorine substituents demonstrated significant antiproliferative activity against HeLa and MCF-7 cells, with IC50 values of 9.5 µM and 2.7 µM respectively .

Case Study 2: Synthesis Optimization

Research published in Bioorganic & Medicinal Chemistry discusses optimizing the synthesis routes for various substituted phenolic compounds, including this compound. The study emphasizes the importance of reaction conditions in achieving high yields and purity .

Analyse Des Réactions Chimiques

Reaction Pathways

The compound can undergo several chemical reactions, including:

-

Enolization : Due to the presence of the hydroxyl group, the compound can exist in an enol form, which can participate in various electrophilic substitution reactions.

-

Condensation Reactions : The diketone structure allows for condensation with other carbonyl compounds or amines, leading to the formation of more complex structures.

-

Cyclization Reactions : Under specific conditions, this compound can react with reagents like maleic anhydride or acetic anhydride to form cyclic compounds, such as chromones or pyrazoles.

Specific Reactions and Findings

A detailed analysis of specific reactions involving 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione reveals interesting findings:

-

Cyclodehydration : The compound has been reported to undergo cyclodehydration when reacted with pyrazole derivatives, resulting in chromone-related products. This reaction showcases its utility in synthesizing heterocyclic compounds .

-

Reactivity with Maleic Anhydride : When treated with maleic anhydride in pyridine, the compound yields chromones through a cyclization pathway that highlights its versatility as a building block in organic synthesis .

-

N-Acylation Reactions : The diketone can also be subjected to N-acylation reactions with various acyl chlorides or anhydrides, producing N-acyl derivatives that might exhibit enhanced biological activity .

Analytical Data

The characterization of synthesized compounds often includes techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity:

-

NMR Spectroscopy : Characteristic peaks corresponding to hydrogen atoms in different environments provide insights into molecular structure.

-

Mass Spectrometry : Helps determine molecular weight and confirm the identity of synthesized products.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following β-diketones are structurally related to the target compound, differing primarily in substituents on the aromatic rings:

Physicochemical and Functional Properties

- Optical Properties : Fluorine and hydroxyl groups in the target compound contribute to optical anisotropy (Δn ≈ 0.15–0.20 in liquid crystals) . BMDBM absorbs UV-A radiation (310–400 nm) due to extended conjugation .

- Thermal Stability: Fluorinated analogs exhibit higher thermal stability than chlorinated or non-halogenated derivatives, making them suitable for high-temperature applications .

- Chelation Capacity : The 2-hydroxyphenyl group enables chelation with metals, a feature exploited in antimicrobial and catalytic complexes .

Key Differences and Advantages

| Feature | Target Compound | BMDBM | Chlorophenyl Analog |

|---|---|---|---|

| Halogen Effect | Fluorine (electron-withdrawing) | None | Chlorine (lipophilic) |

| Solubility | Moderate (hydroxyl group) | High (methoxy and tert-butyl) | Low (chlorine reduces polarity) |

| Stability | High thermal stability | UV-stable | Prone to photodegradation |

| Applications | Liquid crystals, antivirals | Sunscreens | Antimicrobials |

Méthodes De Préparation

Reaction Mechanism and Optimization

The reaction proceeds via deprotonation of 2-hydroxyacetophenone to form an enolate, which attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. Subsequent elimination of water yields the α,β-unsaturated intermediate. Acidic workup facilitates tautomerization to the β-diketone. Key parameters include:

-

Base selection : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or aqueous ethanol.

-

Molar ratios : A 1:1 ratio of ketone to aldehyde, with base concentrations of 10–20% (w/v).

-

Temperature : Gradual heating (0–50°C) to minimize side reactions such as over-condensation.

Table 1: Optimization of Claisen-Schmidt Condensation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | NaOH (15% w/v) | 78 |

| Solvent | Ethanol/H₂O (3:1) | 82 |

| Temperature | 40°C | 75 |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces acyl groups to aromatic rings, providing a pathway to construct the fluorophenyl moiety. This method employs Lewis acids like boron trifluoride etherate (BF₃·Et₂O) to activate acylating agents.

Synthetic Strategy

A two-step approach involves:

-

Acylation of 2-hydroxyphenylacetone : Reacting 2-hydroxyphenylacetone with 4-fluorobenzoyl chloride in the presence of BF₃·Et₂O to form the mono-acylated intermediate.

-

Second acylation : Introducing the second acyl group via similar conditions, ensuring regioselectivity.

Table 2: Friedel-Crafts Acylation Conditions

| Reagent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzoyl chloride | BF₃·Et₂O (5 mol%) | 0°C → RT | 65 |

The use of dichloromethane as a solvent and controlled addition of acyl chloride minimizes side reactions.

Although primarily used for formyl group introduction, the Vilsmeier-Haack reaction can be adapted for diketone synthesis by employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Adaptation for β-Diketone Synthesis

Phloroglucinol derivatives, when treated with POCl₃ and DMF, undergo formylation at activated aromatic positions. Subsequent hydrolysis and condensation steps yield β-diketones. For instance, reacting 2-hydroxyacetophenone with POCl₃/DMF generates a formylated intermediate, which is then coupled with 4-fluorophenylmagnesium bromide to install the fluorinated aryl group.

Table 3: Vilsmeier-Haack Reaction Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| POCl₃:DMF ratio | 1:2 | High electrophilicity |

| Reaction time | 2 hours | 85% conversion |

Nucleophilic Acyl Substitution

This method involves reacting acyl chlorides with enolates derived from hydroxyacetophenones. For example, 2-hydroxyacetophenone is deprotonated with lithium diisopropylamide (LDA) to form a stabilized enolate, which reacts with 4-fluorobenzoyl chloride to yield the β-diketone.

Advantages and Limitations

-

Advantages : High regioselectivity and compatibility with sensitive functional groups.

-

Limitations : Requires anhydrous conditions and low temperatures (−78°C).

Table 4: Nucleophilic Acyl Substitution Outcomes

| Acyl Chloride | Base | Yield (%) |

|---|---|---|

| 4-Fluorobenzoyl chloride | LDA | 70 |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Claisen-Schmidt | 78 | 95 | High |

| Friedel-Crafts | 65 | 90 | Moderate |

| Vilsmeier-Haack | 85 | 88 | Low |

| Nucleophilic Acyl | 70 | 93 | Moderate |

Mechanistic Insights and Side Reactions

Enolization and Tautomerism

The β-diketone exists in equilibrium between keto and enol forms, influenced by solvent polarity and temperature. In polar solvents like ethanol, the enol form predominates, facilitating electrophilic substitutions.

Byproduct Formation

Common byproducts include:

-

Over-condensation products : Mitigated by controlled stoichiometry and temperature.

-

Diastereomers : Arising from non-regioselective acylation, addressed via chromatographic purification.

Industrial-Scale Considerations

Process Optimization

-

Continuous flow systems : Enhance heat transfer and reduce reaction times for Claisen-Schmidt condensation.

-

Membrane filtration : Efficient removal of inorganic salts post-reaction.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione?

The compound is typically synthesized via Claisen-Schmidt condensation. A general method involves reacting 2-hydroxyacetophenone derivatives with 4-fluorobenzaldehyde in ethanol under basic conditions (e.g., KOH or NaOH) at 0–50°C for 2–3 hours . For analogous diones, similar procedures using substituted acetophenones and aldehydes in ethanol with aqueous NaOH at room temperature have been reported, followed by crystallization from diluted ethanol . Optimization of reaction time, temperature, and base concentration is critical for yield improvement.

Q. What spectroscopic techniques are employed to characterize this compound and its derivatives?

Characterization typically involves a combination of:

- 1H and 13C-APT NMR : To confirm substituent positions and electronic environments .

- FT-IR : To identify carbonyl (C=O) and hydroxyl (O-H) stretching frequencies .

- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

- Microanalysis : To validate elemental composition (C, H, N) .

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

- Base selection : NaOH or KOH in ethanol, with molar ratios adjusted to 3:1 (base:substrate) .

- Temperature control : Gradual heating (0–50°C) to minimize side reactions .

- Solvent purity : Use of dry toluene or ethanol to avoid hydrolysis .

- Reaction time : 8–12 hours under reflux for phosphorus-containing derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this dione in novel reactions?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model transition states and intermediates. Computational tools like ICReDD’s platform integrate experimental data with simulations to narrow optimal conditions, reducing trial-and-error approaches . For example, substituent effects on electron density at the carbonyl group can be simulated to prioritize synthetic targets.

Q. What strategies resolve discrepancies in spectroscopic data for derivatives?

Contradictions in NMR or IR data may arise from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals .

- Isotopic labeling : For tracking proton exchange in hydroxyl groups .

- Recrystallization : Using solvents like diluted ethanol to isolate pure phases .

- Cross-validation : Comparing data with structurally similar compounds (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid derivatives) .

Q. How do substituent variations on aromatic rings influence electronic properties?

Electron-withdrawing groups (e.g., -F, -Cl) on the 4-fluorophenyl ring reduce electron density at the carbonyl, altering reactivity in nucleophilic additions. Hammett σ constants can predict substituent effects on reaction rates. For example, 3,5-difluoro or 4-chloro-2-fluoro substituents increase electrophilicity, enhancing cyclization efficiency in heterocyclic derivatives .

Q. What reactor design principles apply to scaling up synthesis?

Advanced scaling requires:

- Membrane separation technologies : For efficient purification of intermediates .

- Process control systems : To monitor pH, temperature, and stirring rates in real-time .

- Flow chemistry setups : For continuous production and reduced waste .

Methodological Considerations

- Derivatization strategies : Reaction with phosphorus halides (e.g., PCl₃) in dry toluene with triethylamine yields phosphinine derivatives, enabling access to heterocyclic libraries .

- Waste management : Follow protocols for hazardous byproducts (e.g., halogenated intermediates), including segregated storage and professional disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.